2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is an organic compound featuring a chloro-substituted amide attached to a thieno[3,4-d][1,3]thiazole ring system. This compound is notable for its complex structure and potential application across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide generally involves multi-step reactions starting from commercially available precursors. Typical synthetic routes may include:
Formation of Thieno[3,4-d][1,3]thiazole ring: : This step often involves the cyclization of a thioamide and an appropriate halogenated phenyl compound under acidic or basic conditions.
Oxidation of the Thieno[3,4-d][1,3]thiazole ring: : Selective oxidation using agents like hydrogen peroxide or a peracid to introduce the sulfone moiety.
Formation of the Acetamide Moiety: : Introduction of the acetamide functionality through nucleophilic substitution or amidation reactions.
Industrial Production Methods
For industrial-scale production, the key steps often involve:
Large-scale Cyclization: : Utilizing robust and scalable cyclization techniques to ensure high yield and purity.
Efficient Oxidation Processes: : Employing industrial oxidants and optimizing conditions for large batches.
Amide Formation: : Utilizing high-purity reagents and controlled conditions to form the acetamide linkage.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo a variety of chemical reactions:
Oxidation: : Undergoes oxidation to form different oxidized derivatives.
Reduction: : The sulfone group can be reduced under specific conditions.
Substitution: : The chloro group can be substituted with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, alcohols.
Major Products
Oxidized products: : Higher oxidation states of the parent compound.
Reduced products: : Sulfide derivatives.
Substituted products: : Various nucleophilic substitution products.
Scientific Research Applications
2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has significant applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound for drug development.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is complex:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Affects cellular pathways, potentially interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-phenylthieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
2-chloro-N-[5,5-dioxido-3-p-tolylthieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Uniqueness
Structural Complexity: : The incorporation of a sulfone group adds unique chemical properties.
Reactivity: : Exhibits distinct reactivity patterns due to the chloro and sulfone groups.
Applications: : Offers unique applications in fields requiring compounds with both stability and reactivity.
This compound’s multifaceted potential continues to inspire research across various scientific disciplines. It's truly a gem in the world of chemical compounds.
Properties
IUPAC Name |
2-chloro-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-6-12(17)15-13-16(9-4-2-1-3-5-9)10-7-21(18,19)8-11(10)20-13/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCMLQDQOHVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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